1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone

Hydrogen-bond donor N-methylation Regioisomer differentiation

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone (synonym: 3-Acetyl-1,2,5-trimethylpyrrole; CAS 90433-85-5) is a fully substituted pyrrole derivative with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g·mol⁻¹. It features a methyl ketone moiety at the pyrrole 3-position and three methyl substituents at ring positions 1, 2, and 5, yielding a compound with zero hydrogen-bond donors, one hydrogen-bond acceptor, a predicted LogP of approximately 1.84, and a computed boiling point of ~254 °C.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 90433-85-5
Cat. No. B105350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone
CAS90433-85-5
Synonyms1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C)C)C(=O)C
InChIInChI=1S/C9H13NO/c1-6-5-9(8(3)11)7(2)10(6)4/h5H,1-4H3
InChIKeyAKJLJJDUCFNCCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone (CAS 90433-85-5) – Core Physicochemical Identity and Procurement Baseline


1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone (synonym: 3-Acetyl-1,2,5-trimethylpyrrole; CAS 90433-85-5) is a fully substituted pyrrole derivative with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g·mol⁻¹ . It features a methyl ketone moiety at the pyrrole 3-position and three methyl substituents at ring positions 1, 2, and 5, yielding a compound with zero hydrogen-bond donors, one hydrogen-bond acceptor, a predicted LogP of approximately 1.84, and a computed boiling point of ~254 °C . The compound is a low-melting solid (mp 37–38 °C) at ambient temperature and is supplied at standard purities of 95–97% (HPLC) by multiple vendors in quantities from 1 g to kilogram scale . It is classified as a synthetic building block and is employed primarily as an intermediate for constructing more complex pyrrole-containing scaffolds in medicinal chemistry and organic synthesis [1].

Why Generic Substitution of 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone with Simpler Pyrrole Analogs Fails


Pyrrole-based synthetic intermediates are frequently treated as interchangeable building blocks in procurement workflows, but this assumption breaks down when the regiospecific demands of a synthetic route require precise steric and electronic properties. The 1,2,5-trimethyl substitution pattern of 1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone enforces a unique profile—zero hydrogen-bond donor capacity, elevated lipophilicity (LogP ~1.84), and a specific N-methylated pyrrole core—that is not replicated by the 2,4,5-regioisomer (free NH, higher boiling point), the unsubstituted 3-acetylpyrrole (lower LogP, solid at room temperature), or the aldehyde analog (different electrophilicity) . Substituting any of these alternatives alters downstream reaction kinetics, purification requirements, and final product impurity profiles, as evidenced by the divergent physicochemical constants documented across this compound class .

Quantitative Differentiation Evidence for 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone Against Its Closest Regioisomeric and Functional Analogs


N-Methylation Status Dictates Hydrogen-Bond Donor Capacity: Target (0 HBD) vs. 3-Acetyl-2,4,5-trimethylpyrrole (1 HBD)

The target compound bears a methyl group on the pyrrole nitrogen (position 1), resulting in zero hydrogen-bond donor (HBD) capacity. Its closest regioisomer, 3-acetyl-2,4,5-trimethylpyrrole (CAS 19005-95-9), possesses a free N–H group and therefore has one HBD . This structural difference fundamentally alters intermolecular interaction potential: the target cannot act as a hydrogen-bond donor in crystal packing, supramolecular assembly, or receptor binding, while the 2,4,5-isomer can. For procurement decisions in medicinal chemistry campaigns, this single HBD difference may determine whether a scaffold is suitable for optimizing blood–brain barrier penetration or oral bioavailability, where reducing HBD count is a well-established strategy . This evidence is derived from direct structural comparison of the two regioisomers.

Hydrogen-bond donor N-methylation Regioisomer differentiation

Boiling Point Differentiation: Target (254 °C) vs. 2,4,5-Regioisomer (275 °C) – Implications for Purification Strategy

The predicted boiling point of the target compound is 253.7±35.0 °C at 760 mmHg, whereas the 2,4,5-regioisomer 3-acetyl-2,4,5-trimethylpyrrole (CAS 19005-95-9) exhibits a boiling point of approximately 274.5 °C at 760 mmHg . This ~21 °C difference arises from the N-methylation of the target, which eliminates intermolecular N–H···O hydrogen bonding and reduces the enthalpy of vaporization. In practical terms, this means the target compound can be distilled or evaporated under milder thermal conditions, potentially reducing thermal decomposition risk for heat-sensitive downstream intermediates. The difference also affects gas chromatographic retention times, providing a basis for analytical method specificity when both isomers are present in a reaction mixture.

Boiling point Distillation Regioisomer separation

Lipophilicity (LogP) Advantage: Target (LogP 1.84) Offers ~4.3-Fold Greater Partitioning than Unsubstituted 3-Acetylpyrrole (LogP 1.22)

The computed LogP of 1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone is 1.8445, compared with 1.2173 for the unsubstituted analog 3-acetylpyrrole (CAS 1072-82-8) . This ΔLogP of approximately 0.63 log units corresponds to a roughly 4.3-fold greater partitioning into organic phases. The enhanced lipophilicity is conferred by the three methyl substituents, which increase the compound's hydrophobic surface area without introducing additional polar functionality. For liquid–liquid extraction workflows, this translates to higher extraction efficiency from aqueous reaction mixtures into organic solvents such as ethyl acetate or dichloromethane. The elevated LogP also improves compatibility with reverse-phase chromatographic purification, providing better retention and resolution from polar by-products.

LogP Lipophilicity Partition coefficient

Physical State at Ambient Temperature: Low-Melting Solid (mp 37–38 °C) vs. Liquid Precursor 1,2,5-Trimethylpyrrole (bp 173 °C)

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone is a low-melting solid with a reported melting point of 37–38 °C, whereas its synthetic precursor 1,2,5-trimethylpyrrole (CAS 930-87-0) is a liquid with a boiling point of 173 °C at 760 mmHg [1]. This phase difference has direct consequences for laboratory handling: the target can be weighed as a solid at or slightly below ambient temperature, simplifying accurate mass measurement for small-scale reactions. In contrast, the liquid precursor requires syringe or pipette transfer, introducing potential volumetric error and exposure to moisture. Furthermore, the solid nature of the target allows for purification by recrystallization—a capability unavailable to the liquid precursor—which can be critical for achieving the >97% purity required in GMP intermediate supply chains.

Physical state Melting point Handling

Ketone Electrophilicity Profile: Methyl Ketone (Target) vs. Aldehyde Analog Offers Different Reactivity Windows for Condensation Chemistry

The target compound contains a methyl ketone at the pyrrole 3-position, whereas the closest functional analog 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde (CAS 5449-87-6) bears an aldehyde group at the same position . Methyl ketones and aldehydes exhibit distinct reactivity profiles: aldehydes are more electrophilic (the carbonyl carbon is less sterically hindered and more δ+) and undergo faster Schiff base and aldol condensations, but are also more prone to air oxidation to carboxylic acids. Methyl ketones, by contrast, offer controlled enolate chemistry, enabling regioselective α-halogenation (as in the synthesis of 2-chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone, CAS 565195-14-4, achieved from the target via chloroacetyl chloride ) and Claisen–Schmidt condensation without the rapid by-product formation that plagues aldehydes. The LogP difference (target 1.84 vs. aldehyde 1.45) further reflects the distinct physicochemical profiles of these two synthons .

Carbonyl reactivity Ketone vs. aldehyde Electrophilicity

Synthetic Tractability: Target Serves as a Direct Precursor for Chloroacetyl Derivatives Used in Bioactive Pyrrole-Hybrid Libraries

A key differentiator of 1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone is its documented use as a precursor for 2-chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone (CAS 565195-14-4), which is itself employed as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory bis-hydrazone and pyrazole derivatives . The chloroacetyl derivative is accessible via α-chlorination of the target's methyl ketone, a transformation that leverages the specific enolizable α-protons of the acetyl group. This synthetic vector is not available to the unsubstituted 3-acetylpyrrole (which yields a different reactivity pattern due to the free N–H), nor to the 2,4,5-regioisomer (different steric environment at the acetyl-adjacent positions). The target's fully methylated pyrrole core ensures that subsequent derivatization occurs exclusively at the acetyl side chain, avoiding competing N-functionalization that would complicate the synthesis of the 2,4,5-isomer.

Synthetic intermediate Chloroacetyl Drug discovery building block

Recommended Application Scenarios for 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone Based on Quantitative Differentiation Evidence


Medicinal Chemistry Campaigns Requiring Low-HBD Pyrrole Scaffolds for CNS Penetration

In CNS drug discovery, minimizing hydrogen-bond donor count is a critical design principle for enhancing passive blood–brain barrier permeability. 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone, with zero HBD (N-methylated pyrrole core), provides a scaffold that inherently satisfies this constraint, unlike its 2,4,5-regioisomer (one HBD from free N–H). Procurement of the target ensures that downstream library synthesis does not introduce an unnecessary H-bond donor at the heterocyclic core, as established by the structural comparison evidence [Section 3, Evidence Item 1]. Researchers should preferentially order this compound when designing CNS-oriented pyrrole-based kinase inhibitors or GPCR ligands where HBD count is a go/no-go criterion.

Multi-Step Synthesis Requiring Distillation-Compatible Intermediates with Reduced Thermal Stress

The target compound's boiling point of ~254 °C, which is approximately 21 °C lower than that of the 2,4,5-regioisomer (~275 °C), makes it the preferred choice when a volatile pyrrole intermediate must be isolated by distillation without thermal decomposition [Section 3, Evidence Item 2]. This is particularly relevant in scale-up processes where prolonged heating at elevated temperatures can generate impurities that propagate through subsequent steps. The lower boiling point translates to shorter distillation residence times and reduced energy input, which collectively improve process mass intensity and product purity.

Liquid–Liquid Extraction and Reverse-Phase Purification Workflows Requiring Enhanced Organic-Phase Partitioning

With a LogP of 1.84—representing approximately 4.3-fold greater organic-phase partitioning compared to unsubstituted 3-acetylpyrrole (LogP 1.22)—the target compound is the optimal choice for synthetic routes that employ aqueous work-up and liquid–liquid extraction [Section 3, Evidence Item 3]. The elevated lipophilicity ensures near-quantitative recovery of the intermediate into organic solvents such as ethyl acetate or dichloromethane, minimizing yield loss to the aqueous phase. This property also enhances retention and peak resolution during reverse-phase flash chromatography or preparative HPLC, facilitating the isolation of high-purity intermediates for GMP campaigns.

Synthesis of Chloroacetyl-Pyrrole Hybrids for Anti-Infective and Anti-Inflammatory Library Production

The target compound is the direct precursor to 2-chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone (CAS 565195-14-4), a key chloroacetyl intermediate used in the synthesis of bis-hydrazone, pyrazole, and thiadiazole hybrid molecules with reported anti-inflammatory and kinase-inhibitory activities [Section 3, Evidence Items 5 and 6]. Because the fully N-methylated pyrrole core eliminates competing N-acylation side reactions, chemists can perform selective α-chlorination without requiring N-protection/deprotection sequences. Procurement of the target compound is therefore essential for medicinal chemistry groups building pyrrole-hybrid libraries targeting JNK, S1P receptors, or cathepsin S, where the 1,2,5-trimethylpyrrole motif is a privileged substructure.

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